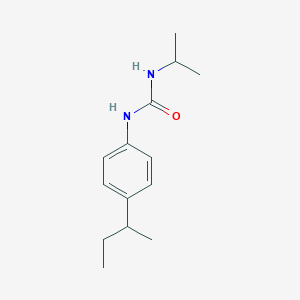
N-(4-sec-butylphenyl)-N'-isopropylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-sec-butylphenyl)-N'-isopropylurea, commonly known as BUPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BUPI is a urea derivative that is widely used in research laboratories for its ability to selectively inhibit the growth of cancer cells. In
Wirkmechanismus
The mechanism of action of BUPI involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, cell motility, and intracellular transport. By inhibiting tubulin polymerization, BUPI disrupts these cellular processes, leading to the selective cytotoxicity of cancer cells.
Biochemical and Physiological Effects:
BUPI has been shown to have minimal toxicity towards normal cells, making it an attractive candidate for cancer therapy. However, studies have also shown that BUPI can induce cell cycle arrest and apoptosis in normal cells at high concentrations. Therefore, the dosage of BUPI needs to be carefully controlled to avoid any adverse effects on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of BUPI is its high selectivity towards cancer cells. This property makes it suitable for various research applications, including cancer cell culture studies and in vivo animal experiments. However, BUPI has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental settings. Therefore, researchers need to carefully consider the experimental conditions when using BUPI.
Zukünftige Richtungen
There are several future directions for the research of BUPI. One potential application of BUPI is in combination therapy with other anticancer agents. Studies have shown that BUPI can enhance the efficacy of other anticancer agents, making it a promising candidate for combination therapy. Another future direction is the development of BUPI analogs with improved solubility and stability, which can enhance its efficacy in various experimental settings. Finally, the potential use of BUPI in other diseases, such as neurodegenerative diseases, should also be explored.
Conclusion:
In conclusion, N-(4-sec-butylphenyl)-N'-isopropylurea is a promising compound with potential applications in cancer therapy. Its high selectivity towards cancer cells, combined with its ability to induce apoptosis, makes it an attractive candidate for further research. However, its limitations in terms of solubility and stability need to be addressed to enhance its efficacy in experimental settings. The future directions for BUPI research include combination therapy, development of analogs, and exploration of its potential use in other diseases. BUPI is a compound with significant potential, and its further research can lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of BUPI involves the reaction of 4-sec-butylphenyl isocyanate with isopropylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions, and the product is purified using column chromatography. The yield of BUPI obtained through this method is high, and the purity is also excellent, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
BUPI has been extensively used in scientific research for its potential applications in cancer treatment. Studies have shown that BUPI exhibits selective cytotoxicity towards cancer cells, making it a promising candidate for cancer therapy. BUPI has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the elimination of cancer cells.
Eigenschaften
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-11(4)12-6-8-13(9-7-12)16-14(17)15-10(2)3/h6-11H,5H2,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPBFNJLQUWFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

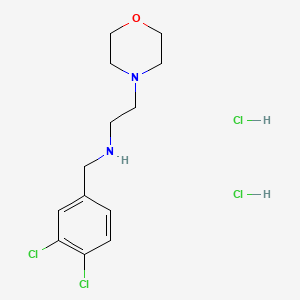
![4-amino-N-{4-[2-(3-methoxyphenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5369829.png)
![methyl 4-hydroxy-5-[6-(4-methoxyphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylthiophene-3-carboxylate](/img/structure/B5369832.png)
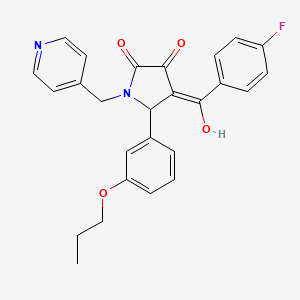
![ethyl 2-benzylidene-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369846.png)
![3-(benzylthio)-6-(2-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369861.png)
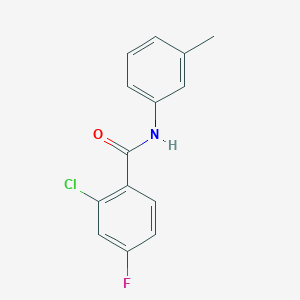
![ethyl (2-chloro-6-ethoxy-4-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5369878.png)
![2-(4-chlorophenyl)-2-oxoethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5369886.png)
![6-(6-bromo-1,3-benzodioxol-5-yl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369893.png)
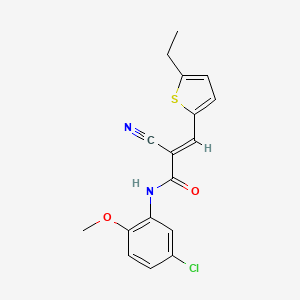
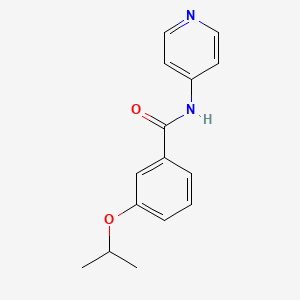
![1-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5369921.png)
![N'-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-N,N-dimethylsulfamide](/img/structure/B5369932.png)